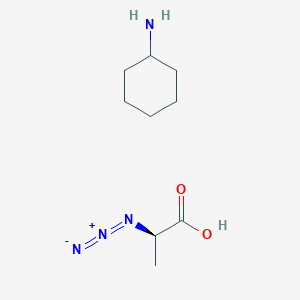
D-azidoalanine CHA salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-azidoalanine CHA salt is a compound that combines the properties of both (2R)-2-azidopropanoic acid and cyclohexanamine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of D-azidoalanine CHA salt typically involves the reaction of (2R)-2-azidopropanoic acid with cyclohexanamine under controlled conditions. The reaction is usually carried out in a solvent such as dichloromethane or ethanol, and the temperature is maintained at around 0-25°C. The reaction mixture is stirred for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts and advanced purification techniques such as chromatography can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
D-azidoalanine CHA salt can undergo various types of chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro or nitroso derivatives.
Reduction: The azido group can be reduced to form amines.
Substitution: The azido group can be substituted with other functional groups such as halides or hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst.
Substitution: Common reagents include halogenating agents such as thionyl chloride and hydroxylating agents such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated or hydroxylated derivatives.
Aplicaciones Científicas De Investigación
D-azidoalanine CHA salt has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential use in bioconjugation and labeling of biomolecules.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of D-azidoalanine CHA salt involves the interaction of the azido group with various molecular targets. The azido group can undergo click chemistry reactions with alkynes to form triazoles, which are stable and bioorthogonal. This property makes the compound useful for bioconjugation and labeling applications.
Comparación Con Compuestos Similares
Similar Compounds
- (2R)-2-azido-3-hydroxypropanoic acid;cyclohexanamine
- (2R)-2-azidopent-4-enoic acid;cyclohexanamine
- (2R)-2-azido-3-hydroxybutanoic acid;cyclohexanamine
Uniqueness
D-azidoalanine CHA salt is unique due to its specific combination of an azido group and a cyclohexanamine moiety
Propiedades
Fórmula molecular |
C9H18N4O2 |
|---|---|
Peso molecular |
214.26 |
Sinónimos |
cyclohexanaminium (R)-2-azidopropanoate; N3-D-Ala-OH |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




